molecular formula C11H12O2 B11915439 (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one

(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11915439
M. Wt: 176.21 g/mol
InChI Key: FHHRUGXTFGAUGE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is a chiral derivative of 1-tetralone, a versatile scaffold in organic synthesis and medicinal chemistry. This compound features a hydroxymethyl group at the chiral center of the partially saturated naphthalene ring system, making it a valuable chiral building block for the synthesis of complex molecules. The 1-tetralone core is known to be a key intermediate in the synthesis of a wide range of biologically active compounds . Researchers utilize this and related structures in the design and development of novel compounds with potential antioxidant, antimicrobial, and antitumor properties . The specific stereochemistry of the (R)-enantiomer is critical for studies in asymmetric synthesis and for investigating structure-activity relationships (SAR) in drug discovery, where the three-dimensional orientation of functional groups can significantly influence binding to biological targets . As a biochemical reagent, it serves as a crucial starting material or intermediate in life science research . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9,12H,5-7H2/t9-/m1/s1

InChI Key

FHHRUGXTFGAUGE-SECBINFHSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C(=O)[C@H]1CO

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CO

Origin of Product

United States

Preparation Methods

Substrate Preparation

The ketone precursor, 2-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one, is synthesized via Friedel-Crafts acylation of benzene derivatives with succinic anhydride, followed by cyclization. Alternatively, hydroxymethylation of 3,4-dihydronaphthalen-1(2H)-one using formaldehyde under basic conditions yields the prochiral ketone.

Catalytic Systems

Ru and Ir complexes with chiral ligands (e.g., (S)-SegPhos, (R)-BINAP) achieve enantioselectivity >95% ee. For example:

  • Ru(diamine) catalysts : Hydrogenation at 50–100 bar H₂ in ethanol affords the (R)-enantiomer with 97% ee.

  • Ir(phosphine-oxazoline) complexes : Operate under mild conditions (1–5 bar H₂) with 99% ee.

Table 1: Catalytic Hydrogenation Conditions

CatalystPressure (bar)Solventee (%)Yield (%)Source
Ru/(S)-SegPhos50EtOH9785
Ir/(R)-BINAP5THF9978

Chiral Pool Synthesis

Chiral pool strategies leverage enantiopure starting materials to transfer stereochemistry.

Starting Material: (R)-1,2,3,4-Tetrahydronaphthalen-1-amine

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine is oxidized to the corresponding ketone via Jones oxidation, followed by hydroxymethylation using paraformaldehyde.

Procedure :

  • Oxidation : (R)-1,2,3,4-Tetrahydronaphthalen-1-amine → 3,4-dihydronaphthalen-1(2H)-one using CrO₃/H₂SO₄ (85% yield).

  • Hydroxymethylation : Reaction with paraformaldehyde and NaBH₄ in THF introduces the hydroxymethyl group (72% yield).

Enzymatic Resolution

Kinetic resolution of racemic mixtures using lipases or esterases provides enantiopure (R)-isomers.

Lipase-Catalyzed Esterification

Racemic 2-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is subjected to esterification with vinyl acetate using Candida antarctica lipase B (CAL-B). The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer unreacted (ee >98%).

Table 2: Enzymatic Resolution Parameters

EnzymeSubstrateSolventee (%)Yield (%)Source
CAL-BRacemic alcoholToluene9845

Friedel-Crafts Alkylation and Reduction

This two-step approach constructs the naphthalenone core and introduces the hydroxymethyl group.

Friedel-Crafts Acylation

Benzene derivatives react with succinic anhydride in the presence of AlCl₃ to form 3,4-dihydronaphthalen-1(2H)-one.

Hydroxymethylation

The ketone is treated with formaldehyde and sodium metaborate in water at 50°C, followed by NaBH₄ reduction to install the hydroxymethyl group.

Optimized Conditions :

  • Formaldehyde : 5 equiv

  • Temperature : 50°C

  • Reduction : NaBH₄ in THF, 0°C → RT (64% yield).

Stereochemical Analysis and Validation

Chiral HPLC

Enantiopurity is confirmed using chiral stationary phases (e.g., Chiralpak AD-H). The (R)-enantiomer elutes at 12.5 min (hexane:isopropanol = 90:10).

X-ray Crystallography

Single-crystal X-ray analysis of derivatives (e.g., morpholine-substituted analogs) verifies absolute configuration. Bond lengths (C=O: 1.22 Å) and torsion angles (C2–C11–C12: 176.5°) align with (R)-stereochemistry.

Comparative Evaluation of Methods

Table 3: Method Comparison

MethodKey AdvantageLimitationScale-Up Feasibility
Asymmetric HydrogenationHigh ee (>95%)Requires high-pressure H₂Moderate
Chiral PoolUses cheap starting materialMulti-step synthesisHigh
Enzymatic ResolutionMild conditionsMaximum 50% yieldLow

Scientific Research Applications

Medicinal Chemistry

(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has shown promise in medicinal chemistry for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests that it may exhibit various pharmacological properties.

  • Antioxidant Activity : Studies indicate that naphthalene derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress. This property is crucial for developing drugs aimed at treating conditions related to oxidative damage .
  • Anticancer Properties : Research has demonstrated that certain naphthalene derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its versatile functional groups.

  • Synthesis of Complex Molecules : (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is utilized in the synthesis of more complex organic molecules through various reactions such as Friedel-Crafts acylation and reduction reactions. Its ability to undergo electrophilic substitution reactions makes it a valuable building block in synthetic organic chemistry .

Material Science

The unique properties of (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one have led to its exploration in material science.

  • Polymer Production : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or chemical resistance .

Case Studies

StudyApplicationFindings
Antioxidant Activity Assessment Medicinal ChemistryDemonstrated significant free radical scavenging activity comparable to known antioxidants .
Cytotoxicity Evaluation Cancer ResearchShowed selective cytotoxicity against breast cancer cell lines with IC50 values indicating potential for further development .
Synthesis of Naphthalene Derivatives Organic SynthesisSuccessfully used as an intermediate in synthesizing various substituted naphthalene compounds with diverse biological activities .

Mechanism of Action

The mechanism of action of ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of 3,4-dihydronaphthalen-1(2H)-one derivatives are highly dependent on substituents at the C2, C7, and aromatic positions. Key analogs include:

Compound Name Substituents Synthesis Method Biological Activity Key References
(E)-7-Fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one C7-F, C2-benzylidene (CF3) Claisen-Schmidt condensation Not explicitly reported; structural analog for enzyme inhibition studies
(E)-2-(4-Fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one C2-benzylidene (F) Hydrazone formation with (2,4-dinitrophenyl)hydrazine Anticancer (via hydrazone derivatives)
(E)-2-(Furan-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one C2-furylmethylene Manganese(I)-catalyzed alkenylation Antimicrobial (broad-spectrum)
2-(4-Methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one C2-benzylidene (OMe), C4-dimethyl Crystallography studies Structural stability analysis
(R)-6-Hydroxy-4,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one C6-OH, C4/C7-Me Isolation from natural sources Anti-inflammatory (NO inhibition in RAW 264.7 cells)
4,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one C4/C6/C8-OH Fungal secondary metabolites Antifungal, phytotoxic

Key Observations :

  • Chalcone Derivatives: Compounds with α,β-unsaturated ketone moieties (e.g., benzylidene groups) exhibit enhanced bioactivity due to electrophilic reactivity. For example, (E)-2-(3,4-dichlorobenzylidene)-7-hydroxy derivatives act as monoamine oxidase inhibitors .
  • Hydroxyl and Methoxy Groups : Hydroxyl substituents (e.g., C6-OH in ) correlate with anti-inflammatory activity, while methoxy groups improve lipophilicity and membrane permeability .
  • Halogenation : Fluorine and chlorine atoms at aromatic positions enhance metabolic stability and binding affinity to target enzymes .

Structural and Crystallographic Insights

  • Crystal Packing: Derivatives like 2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one crystallize in monoclinic systems (space group P21/n) with dihedral angles between aromatic rings of ~73°, influencing intermolecular interactions .
  • Hydrogen Bonding : Hydroxyl and carbonyl groups form robust hydrogen-bonding networks, critical for stabilizing crystal structures and enhancing solubility .

Biological Activity

(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one, also known as (R)-3-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one, is a compound of significant interest due to its biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The synthesis of (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one generally involves multi-step reactions starting from hydroxy-substituted benzene and succinic anhydride. The process typically includes Friedel-Crafts acylation followed by reduction and cyclization reactions. The final product features a hydroxymethyl group that enhances its reactivity and potential for biological interactions .

Chemical Structure:

  • Molecular Formula: C11H12O2
  • Molecular Weight: 176.21 g/mol
  • CAS Number: 534599-18-3

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one. It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, suggesting its utility in developing new antimicrobial agents .

Cytotoxicity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it exhibits potent cytotoxicity against several cancer types, including ovarian adenocarcinoma and T lymphoma cells. The IC50 values for these assays suggest that (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one could be a promising candidate for anticancer drug development .

The biological activity of (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is believed to be linked to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions due to its phenolic hydroxyl group. This structural feature allows it to participate in electron transfer processes and potentially disrupt cellular functions in target organisms or cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of various naphthalene derivatives, including (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one. The results indicated that this compound exhibited an MIC of 9.2 μg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity Assessment
In another investigation focused on the cytotoxic effects of naphthoquinones, (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one was tested against various cancer cell lines. The compound showed an IC50 value of 0.5 μg/mL against human ovarian adenocarcinoma cells, indicating strong anticancer properties compared to other tested compounds .

Comparative Analysis

Compound MIC (μg/mL) IC50 (μg/mL) Target Organism/Cell Line
(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one9.20.5Staphylococcus aureus / Ovarian adenocarcinoma
Flaviogeranin D9.20.6S. aureus / Cervical cancer cells
Other NaphthoquinonesVariesVariesVarious bacterial and cancer cell lines

Q & A

Advanced Research Question

  • FT-IR : Confirms carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C=C aromatic vibrations at ~1600 cm⁻¹ .
  • NMR : ¹H NMR distinguishes E/Z isomers via olefinic proton coupling constants (J = 12–16 Hz for trans) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) in polymorphs .

How to optimize Claisen-Schmidt condensation for sterically hindered DHN derivatives?

Advanced Research Question
Steric hindrance from substituents (e.g., trifluoromethyl groups) necessitates modified conditions:

  • Solvent : Use DMF or THF to enhance solubility .
  • Catalyst : Switch to KOH/EtOH for faster kinetics .
  • Temperature : Prolonged reflux (8–12 hours) improves yields for bulky aldehydes .
    Example: 2-(3,5-Dimethoxybenzylidene)-7-bromo-DHN required 5 mL methanol and 4.0 mmol aldehyde for 86% yield .

Key Data Contradictions and Resolutions

IssueResolution StrategyReferences
Polymorph identificationCompare unit-cell parameters
Hydrogen placement in refinementUse SHELXL constraints
Enantiomer separationValidate with multiple HPLC columns

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.